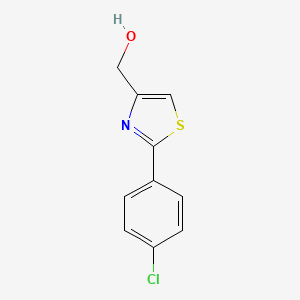
(2-(4-Clorofenil)tiazol-4-il)metanol
Descripción general
Descripción
(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Chlorophenyl)thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Chlorophenyl)thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de tiazol, incluido el (2-(4-Clorofenil)tiazol-4-il)metanol, han sido reconocidos por sus potentes propiedades antimicrobianas. Son particularmente efectivos contra una gama de cepas bacterianas, incluidas las bacterias Gram-positivas y Gram-negativas . Además, estos compuestos han mostrado una actividad antifúngica significativa, lo que los convierte en valiosos para el desarrollo de nuevos agentes antifúngicos que pueden usarse para tratar infecciones causadas por hongos como Candida albicans y Candida glabrata .
Actividad Antitumoral y Citotóxica
El núcleo de tiazol es un componente crítico en la estructura de muchos agentes antitumorales. Los derivados del tiazol se han sintetizado y evaluado por su citotoxicidad contra varias líneas celulares tumorales humanas. La presencia de la estructura this compound dentro de estos compuestos contribuye a su capacidad para inhibir el crecimiento de células cancerosas, ofreciendo una vía para el desarrollo de nuevos fármacos contra el cáncer .
Efectos Neuroprotectores
Los derivados de tiazol se están explorando por sus efectos neuroprotectores. Esto incluye el tratamiento potencial de enfermedades neurodegenerativas al proteger las células neuronales del daño. El compuesto en cuestión puede desempeñar un papel en la síntesis de moléculas que ayudan en el funcionamiento normal del sistema nervioso y en la síntesis de neurotransmisores .
Propiedades Antioxidantes
La investigación ha indicado que los derivados de tiazol pueden exhibir propiedades antioxidantes. Estos compuestos pueden neutralizar los radicales libres y pueden utilizarse para prevenir enfermedades relacionadas con el estrés oxidativo. La estructura específica del this compound podría utilizarse para sintetizar nuevos antioxidantes con una eficacia mejorada .
Efectos Antiinflamatorios y Analgésicos
Las actividades antiinflamatorias y analgésicas de los derivados de tiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor. Estos compuestos pueden potencialmente inhibir la producción de mediadores inflamatorios y reducir la sensación de dolor, lo cual es beneficioso para tratar afecciones como la artritis .
Actividad Antiviral y Antiretroviral
Los compuestos de tiazol se han estudiado por sus actividades antivirales y antirretrovirales. Pueden interferir con el ciclo de replicación de los virus, incluido el VIH, ofreciendo una dirección prometedora para la creación de nuevos fármacos antivirales. Las características estructurales del this compound pueden contribuir a estos efectos, proporcionando una base para futuras investigaciones en esta área .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 22569 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Análisis Bioquímico
Biochemical Properties
Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Some thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAMZEDLVRNGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346739 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-99-9 | |
| Record name | (2-(4-Chlorophenyl)thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


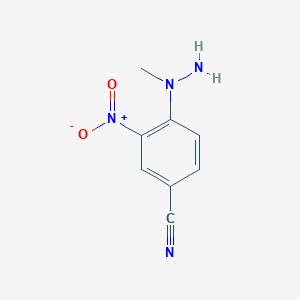

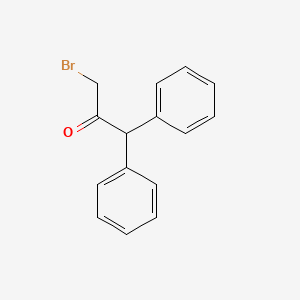
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
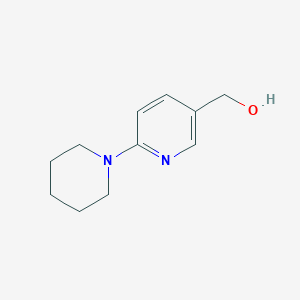
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
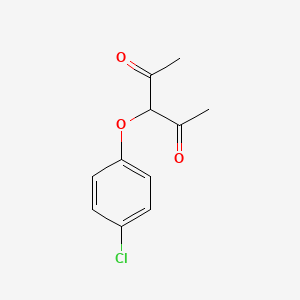
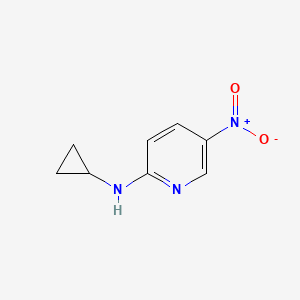
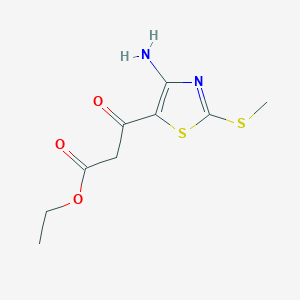
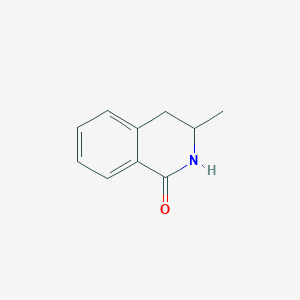
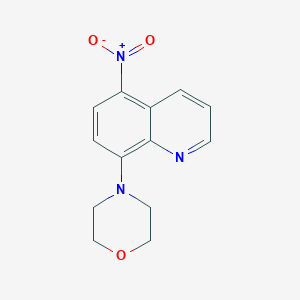
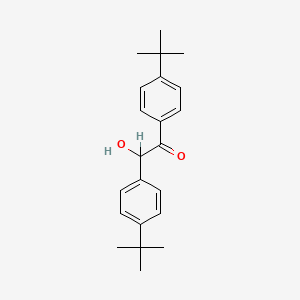
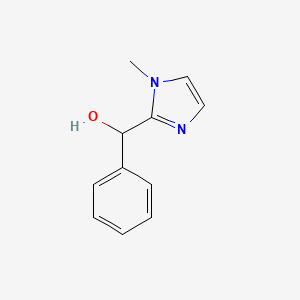
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
